molecular formula C11HF21O2 B052710 Perfluoroundecanoic acid CAS No. 2058-94-8

Perfluoroundecanoic acid

Cat. No.: B052710
CAS No.: 2058-94-8
M. Wt: 564.09 g/mol
InChI Key: SIDINRCMMRKXGQ-UHFFFAOYSA-N
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Description

Perfluoroundecanoic acid, also known as heneicosafluoroundecanoic acid, is a perfluoroalkyl substance. It is an eleven-carbon compound in the perfluoroalkyl family of chemicals. This compound is known for its exceptional stability and resistance to heat, oil, stains, grease, and water. It is commonly used in various applications, including stain- and grease-proof coatings on food packages, furniture, upholstery, and carpets .

Mechanism of Action

Target of Action

Perfluoroundecanoic acid (PFUnA) is a perfluoroalkyl substance (PFAS) that primarily targets the liver . It also interacts with various biological molecules responsible for protein binding and transmembrane transport .

Mode of Action

PFUnA inhibits peroxisomal β-oxidation, a crucial metabolic process for energy production from fatty acids, and is associated with DNA damage . It also induces oxidative stress and DNA damage . PFUnA exhibits genotoxicity and reproductive toxicity in Swiss mice .

Biochemical Pathways

PFUnA affects several biochemical pathways. It has been linked to the metabolism of lipids and lipoproteins, fatty acid, triacylglycerol, and ketone body metabolism . It also influences the PPAR signaling pathway, which plays a crucial role in the regulation of cellular differentiation, development, and metabolism .

Pharmacokinetics

PFUnA is highly persistent and bioaccumulative . It has a long half-life of more than 3 years . PFUnA is well absorbed following oral exposure irrespective of species and sex . There is a significant species difference in the half-life between experimental animals and humans .

Result of Action

PFUnA can cause serious health effects, including cancer, endocrine disruption, accelerated puberty, liver and immune system damage, and thyroid changes . It also decreases body and testicular weights and serum testosterone levels, and increases serum levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in male mice .

Action Environment

PFUnA is a breakdown product of stain- and grease-proof coatings on food packaging, couches, carpets . It is used in a variety of applications, including in stain- and grease-proof coatings on food packages, furniture, upholstery, and carpet . It persists in the environment due to its long carbon chain . Environmental factors such as the presence of these materials can influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluoroundecanoic acid is typically synthesized through the electrochemical fluorination of undecanoic acid. This process involves the use of anhydrous hydrogen fluoride as a fluorinating agent under high voltage conditions. The reaction is carried out in an electrochemical cell, where undecanoic acid is subjected to electrolysis, resulting in the replacement of hydrogen atoms with fluorine atoms.

Industrial Production Methods: In industrial settings, this compound is produced using a similar electrochemical fluorination process. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of specialized equipment to handle the highly reactive and corrosive nature of hydrogen fluoride.

Chemical Reactions Analysis

Types of Reactions: Perfluoroundecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Strong oxidizers such as potassium permanganate or chromium trioxide.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

    Oxidation Products: Carbon dioxide, carbon monoxide, and hydrogen fluoride.

    Reduction Products: Partially fluorinated hydrocarbons.

    Substitution Products: Compounds with different functional groups replacing the carboxylic acid group.

Comparison with Similar Compounds

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-henicosafluoroundecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11HF21O2/c12-2(13,1(33)34)3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)11(30,31)32/h(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDINRCMMRKXGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10F21COOH, C11HF21O2
Record name Perfluoro-n-undecanoic acid
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047553
Record name Perfluoroundecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

-1.65 ± 0.02 [log Psd at 298.15 K (Pa)]
Record name PFUnA
Source Suuberg Lab, School of Engineering, Brown University
URL https://doi.org/10.1021/acs.jced.9b00922
Description The Suuberg Lab at Brown University is focused on developing modeling tools for examining vapor intrusion, on the thermodynamics of mixtures of high molecular weight organic compounds and on fire safety.

CAS No.

2058-94-8
Record name Perfluoroundecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2058-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perfluoro-n-undecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002058948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perfluoroundecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Henicosafluoroundecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.515
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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